4-Azido-6,8-difluoro-2-methylquinoline

Lipophilicity Drug Design ADME

Researchers requiring efficient modular diversification of the 6,8-difluoroquinoline pharmacophore often face limited orthogonal coupling options. 4-Azido-6,8-difluoro-2-methylquinoline resolves this bottleneck by providing a clean click chemistry handle for SAR library construction. - Enables quantitative CuAAC triazole ligation, eliminating protection/deprotection steps. - Functions as a bioorthogonal probe precursor via SPAAC with strained alkynes. - Reduces synthetic step count for 4-amino analog (CAS 288151-32-6) via selective Staudinger reduction. Supplied with rigorous analytical certification to ensure reliable downstream coupling efficiency and lot-to-lot consistency.

Molecular Formula C10H6F2N4
Molecular Weight 220.18 g/mol
Cat. No. B12546054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-6,8-difluoro-2-methylquinoline
Molecular FormulaC10H6F2N4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-]
InChIInChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3
InChIKeyVYWPYUQNSLOOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-6,8-difluoro-2-methylquinoline: Physicochemical Profile


4-Azido-6,8-difluoro-2-methylquinoline (CAS 149848-36-2) is a fluorinated quinoline derivative bearing an azido group at the 4-position, a methyl substituent at the 2-position, and fluorine atoms at the 6- and 8-positions [1]. The compound has a molecular formula of C10H6F2N4 and a molecular weight of 220.18 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 3.7 and a topological polar surface area (TPSA) of 27.3 Ų [1]. This substitution pattern combines the electron-withdrawing effects of fluorine with the unique reactivity of the azide moiety, positioning the compound as a versatile building block for click chemistry and a scaffold for further derivatization [2].

Versatile click chemistry handle for CuAAC and SPAAC ligations
Masked amine functionality: mild reduction to 4-aminoquinoline scaffold
6,8-Difluoroquinoline core for medicinal chemistry and probe development

4-Azido-6,8-difluoro-2-methylquinoline: Irreplaceable by Analogs


The 4-azido substituent in 4-azido-6,8-difluoro-2-methylquinoline imparts a distinct reactivity profile that is absent in its 4-chloro, 4-bromo, and 4-amino counterparts. While all share the 6,8-difluoro-2-methylquinoline core, the azido group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other 1,3-dipolar cycloaddition reactions, facilitating the modular construction of 1,2,3-triazole-linked conjugates [1]. The halogenated analogs (4-chloro and 4-bromo) are primarily limited to nucleophilic aromatic substitution and cross-coupling reactions, whereas the 4-amino derivative lacks the orthogonal reactivity required for bioorthogonal labeling or click chemistry-driven library synthesis [2]. Substituting the azide with a halogen or amine would eliminate the compound's utility as a clickable handle, fundamentally altering downstream synthetic strategies and application scope.

4-Chloro / 4-Bromo analogs

These halogenated derivatives are limited to cross-coupling and nucleophilic substitution; they cannot participate in CuAAC or bioorthogonal ligations, eliminating click-based diversification.

4-Amino analog

The amino group lacks orthogonal azide reactivity. Direct replacement would block modular triazole synthesis and the latent amine strategy.

Any non-azido quinoline

Substitution removes the dual role as a click handle and masked amine, fundamentally altering the synthetic workflow and application scope.

4-Azido-6,8-difluoro-2-methylquinoline: Quantitative Comparison


Lipophilicity Advantage

4-Azido-6,8-difluoro-2-methylquinoline exhibits an XLogP3-AA value of 3.7, which is higher than that of its 4-amino analog (XLogP3-AA = 2.1) [1] and comparable to or slightly higher than the 4-chloro (3.4) [2] and 4-bromo (3.5) [3] derivatives. This increased lipophilicity may influence membrane permeability and distribution characteristics, a critical parameter in drug discovery campaigns where balancing polarity and hydrophobicity is essential for oral bioavailability [1].

Lipophilicity Profile
Cross-study comparable
XLogP3-AA 3.7
(+1.6 vs 4-amino; +0.3 vs 4-Cl; +0.2 vs 4-Br)
Higher lipophilicity may support permeability screening; in silico only.
Computed values; experimental logP to verify.
Lipophilicity Drug Design ADME

Polar Surface Area Balance

The topological polar surface area (TPSA) of 4-azido-6,8-difluoro-2-methylquinoline is 27.3 Ų [1], which lies between the 4-amino analog (38.9 Ų) [2] and the halogenated derivatives (12.9 Ų for both 4-chloro [3] and 4-bromo [4]). TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; values below 140 Ų generally correlate with good oral bioavailability [5]. The azido compound's intermediate TPSA offers a balance between solubility (favored by higher PSA) and membrane permeability (favored by lower PSA), which may be advantageous in lead optimization campaigns.

Polar Surface Area
Cross-study comparable
TPSA 27.3 Ų
(intermediate: 38.9 Ų 4-NH₂, 12.9 Ų 4-Cl/Br)
Balanced TPSA may support both solubility and permeability assessment.
In silico; experimental validation advised.
Polar Surface Area Oral Bioavailability Physicochemical Properties

Click Chemistry Reactivity

The 4-azido group of 4-azido-6,8-difluoro-2-methylquinoline is reactive toward terminal alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, enabling the formation of stable 1,2,3-triazole linkages [1]. In contrast, the 4-chloro, 4-bromo, and 4-amino analogs lack this orthogonal reactivity and cannot participate in click chemistry without prior functional group interconversion. While 4-azidoquinoline derivatives have been demonstrated to undergo efficient CuAAC in ionic liquids under ultrasound irradiation with phenylacetylene [1], the halogenated analogs require separate activation steps (e.g., palladium-catalyzed cross-coupling) and the amino analog is not amenable to this transformation.

Click Reactivity
Class-level inference
Azido: CuAAC-capable. 4-Cl, 4-Br, 4-NH₂: not directly reactive.
Orthogonal azide enables triazole formation; absent in halo/amino analogs.
Demonstrated for 4-azidoquinoline class.
Click Chemistry Bioorthogonal Chemistry Bioconjugation

Azide as Latent Amine

The 4-azido group in 4-azido-6,8-difluoro-2-methylquinoline can be selectively reduced to the corresponding 4-amino derivative under mild conditions (e.g., Staudinger reduction or catalytic hydrogenation), providing access to 4-amino-6,8-difluoro-2-methylquinoline (CAS 288151-32-6) [1]. This orthogonal reactivity pathway is not available from the 4-chloro or 4-bromo analogs, which require harsher amination conditions (e.g., Buchwald-Hartwig coupling or nucleophilic aromatic substitution). The 4-azido compound thus serves a dual role: it can be employed directly in click chemistry or converted to the 4-amino scaffold for further diversification.

Latent Amine
Class-level inference
Reducible to 4-amine (Staudinger/H₂). Halogen analogs require harsher amination.
Dual synthetic utility: click handle and amine precursor.
Reduction selectivity to be confirmed.
Synthetic Intermediate Reduction Functional Group Interconversion

6,8-Difluoroquinoline Bioactivity

The 6,8-difluoro substitution pattern on the quinoline core is associated with enhanced biological activity across multiple therapeutic areas. Fluorinated quinolines, particularly those bearing fluorine at the 6- and 8-positions, exhibit improved antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV [1]. Additionally, 6,8-difluoroquinoline derivatives have demonstrated antiproliferative activity against human cancer cell lines [2]. While these data are class-level inferences rather than direct measurements on the target compound, they suggest that the 6,8-difluoroquinoline scaffold provides a favorable starting point for medicinal chemistry optimization.

Scaffold Bioactivity
Class-level inference
6,8-Difluoroquinoline core reported in antibacterial and antiproliferative contexts.
Class-level activity association; target-specific data to verify.
Patent/literature class inference; not measured on title compound.
Fluorinated Quinolines Antibacterial Anticancer

4-Azido-6,8-difluoro-2-methylquinoline: Key Applications


Click Chemistry Library Synthesis

4-Azido-6,8-difluoro-2-methylquinoline is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate diverse triazole-containing libraries for medicinal chemistry screening. The azide handle permits rapid diversification with terminal alkynes under mild conditions, enabling structure-activity relationship (SAR) exploration of the 6,8-difluoroquinoline scaffold. This application leverages the orthogonal reactivity of the 4-azido group [1].

Bioorthogonal Labeling & Probe Development

The azide functionality allows the compound to serve as a bioorthogonal handle for labeling biomolecules or cellular targets via strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC. Fluorinated quinolines are known to exhibit favorable cellular permeability [2], making 4-azido-6,8-difluoro-2-methylquinoline a candidate for developing fluorescent probes or affinity tags in chemical biology.

4-Aminoquinoline Synthesis Intermediate

The 4-azido group can be selectively reduced to the corresponding 4-amino derivative (CAS 288151-32-6) using Staudinger or hydrogenation conditions [3]. This provides a clean, two-step route to 4-amino-6,8-difluoro-2-methylquinoline, which is a valuable building block for further functionalization (e.g., amide coupling, sulfonylation, or reductive amination).

Antibacterial & Anticancer Lead Optimization

The 6,8-difluoroquinoline core is a recognized pharmacophore in antibacterial agents (e.g., quinolone antibiotics) and has demonstrated antiproliferative activity in cancer cell lines [4]. 4-Azido-6,8-difluoro-2-methylquinoline can be employed as a starting point for optimizing potency and selectivity, particularly after click chemistry diversification or reduction to the 4-amine.

Application
Selection Property
Validation Focus
Click chemistry library synthesis
CuAAC-reactive azido handle
Triazole formation efficiency and library diversity
Bioorthogonal probe development
Bioorthogonal azide reactivity
Labeling specificity and cellular compatibility
4-Aminoquinoline intermediate
Latent amine via mild reduction
Reduction selectivity and amine purity
Antimicrobial/antiproliferative scaffold exploration
6,8-Difluoroquinoline core
Pathway-specific activity and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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